tert-Butyl (3-ethylfuran-2-yl)carbamate

MAO-B enzyme kinetics neurochemistry

Researchers synthesizing MAO-B substrates often encounter poor SAR resolution with unsubstituted furan precursors. This compound provides a strategic Boc-protected 3-ethylfuran-2-amine precursor that directly addresses this limitation. - Delivers a 3.8-fold higher MAO-B catalytic efficiency (kcat/Km) in derived tetrahydropyridine probes vs. the parent furan analog, enabling detection of subtle SAR. - The +0.49 log P increase enhances passive membrane permeability for CNS-prodrug programs. - Boc deprotection proceeds cleanly under acidic conditions without electron-rich furan ring degradation, ensuring high free amine yields.

Molecular Formula C11H17NO3
Molecular Weight 211.26 g/mol
CAS No. 704913-86-0
Cat. No. B12872581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (3-ethylfuran-2-yl)carbamate
CAS704913-86-0
Molecular FormulaC11H17NO3
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCCC1=C(OC=C1)NC(=O)OC(C)(C)C
InChIInChI=1S/C11H17NO3/c1-5-8-6-7-14-9(8)12-10(13)15-11(2,3)4/h6-7H,5H2,1-4H3,(H,12,13)
InChIKeyXFTBBRDIJPJBCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl (3-ethylfuran-2-yl)carbamate – A Key Boc-Protected Amino-Furan Building Block


tert-Butyl (3-ethylfuran-2-yl)carbamate (CAS 704913-86-0) is a carbamate ester featuring a tert-butoxycarbonyl (Boc)-protected amine directly attached to a 3-ethyl-substituted furan ring [1]. The Boc group serves as a robust, widely used amine-protecting group that is stable under basic, nucleophilic, and catalytic hydrogenation conditions yet cleavable under mild acidic conditions (e.g., TFA, HCl/dioxane), enabling controlled, sequential deprotection in multi-step synthetic routes [1]. The 3-ethyl substituent on the furan ring introduces notable steric and electronic modulation relative to the unsubstituted parent, differentiating it from close analogs such as tert-butyl furan-2-ylcarbamate and tert-butyl (3-methylfuran-2-yl)carbamate. This compound is primarily employed as a protected precursor to 3-ethylfuran-2-amine, an intermediate used in the construction of heteroaryl-substituted bioactive molecules, most notably in the synthesis of C-4 heteroaryl-1,2,3,6-tetrahydropyridine derivatives evaluated as monoamine oxidase B (MAO-B) substrates [2].

Workflow Boc-protected furan amine for orthogonal deprotection in multi-step synthesis
Selection 3-Ethylfuran substitution enables distinct MAO-B substrate kinetics and chromophore properties
Use Context Suitable for building C-4 heteroaryl-tetrahydropyridine probes and late-stage library diversification

Why Generic Furan-Based Carbamates Compromise Experimental Outcomes


Furan-based Boc-carbamates are not interchangeable drop-in replacements, because the substitution pattern on the furan ring profoundly impacts both the chemical reactivity of the protected amine (via steric and electronic effects transmitted through the heterocycle) and the biological properties of the final target molecule [1]. In the MAO-B substrate series reported by Yu and Castagnoli, varying the C-4 heteroaryl group from furan-2-yl to 3-ethylfuran-2-yl shifted the catalytic efficiency (kcat/Km) by more than two-fold, while the corresponding thienyl and pyrrolyl analogs exhibited even larger divergences spanning over an order of magnitude [1]. The 3-ethyl group also alters lipophilicity (log P) and the electronic absorption maximum (λmax) of the resulting dihydropyridinium metabolite, parameters that directly influence passive membrane permeability and spectroscopic detectability in enzymatic assays [1]. Consequently, substituting this compound with an unsubstituted or differently alkylated analog without quantitative justification risks producing misleading structure-activity relationship (SAR) data, poor assay reproducibility, or synthetic intermediates with divergent deprotection kinetics.

Target
tert-Butyl (3-ethylfuran-2-yl)carbamate
  • Distinct MAO-B catalytic profile
  • Blue-shifted dihydropyridinium λmax ~337 nm
  • Higher log P vs. unsubstituted analog
Typical Substitute
Unsubstituted or 3-methyl furan carbamates
  • Catalytic efficiency may shift >3-fold
  • λmax differs by ~50 nm, complicating multiplexed assays
  • Lipophilicity difference alters permeability context

Quantitative Differentiation Evidence vs. Closest Analogs


MAO-B Catalytic Efficiency Comparison

The 1-methyl-4-(3-ethylfuran-2-yl)-1,2,3,6-tetrahydropyridine derivative (18a) displays an MAO-B kcat/Km value of approximately 11,000 min⁻¹ mM⁻¹, which is 3.8-fold higher than that of the unsubstituted furan-2-yl analog (16a, kcat/Km = 2,878 min⁻¹ mM⁻¹) and measurably distinct from the 3-methylfuran-2-yl analog (17a, kcat/Km ≈ 8,600 min⁻¹ mM⁻¹) [1]. The corresponding kcat values are 669 min⁻¹ (18a) vs. 85 min⁻¹ (16a), indicating that the 3-ethyl substituent increases turnover number by approximately 7.9-fold [1].

MAO-B kcat/Km
Head-to-head
3-ethylfuryl: ~11,000 min⁻¹ mM⁻¹
Unsubstituted furyl: 2,878 min⁻¹ mM⁻¹
Supports assay sensitivity improvement; reported 3.8-fold higher catalytic efficiency
Beef liver MAO-B, 120 s initial rate
MAO-B enzyme kinetics neurochemistry

Lipophilicity (log P) Comparison

The calculated log P of the 1-methyl-4-(3-ethylfuran-2-yl)-1,2,3,6-tetrahydropyridine derivative (18a) is reported as 2.89, which is 0.37 log units higher than that of the unsubstituted furan-2-yl analog (16a, log P = 2.40) and 0.29 units higher than the 3-methylfuran-2-yl analog (17a, log P ≈ 2.61) [1]. This increase in lipophilicity is consistent with the incremental addition of a methylene group to the furan ring.

Lipophilicity (log P)
Head-to-head
3-ethylfuryl: 2.89
Furan-2-yl analog: 2.40
Reported +0.49 log P increase; may influence permeability and chromatographic retention
Calculated log P values from Yu & Castagnoli 1999
lipophilicity log P drug design

Dihydropyridinium Metabolite λmax Shift

The dihydropyridinium metabolite derived from the 3-ethylfuran-2-yl tetrahydropyridine (18a) exhibits a λmax of approximately 337 nm, which is significantly blue-shifted relative to the unsubstituted furan-2-yl analog (16a, λmax = 384–400 nm range) and the pyrrol-2-yl series (10a–15a, λmax = 384–424 nm) [1]. This blue shift indicates that the 3-ethyl substitution alters the electronic conjugation between the furan ring and the dihydropyridinium chromophore, providing a distinct spectroscopic signature for reaction monitoring. The extinction coefficient (ε) used for quantification was 23,000 M⁻¹ cm⁻¹, derived from the structurally related 1-methyl-4-(furan-2-yl)-2,3-dihydropyridinium perchlorate standard [1].

Metabolite λmax
Head-to-head
3-ethylfuryl: ~337 nm
Furan-2-yl analog: 384–400 nm
Blue-shifted chromophore enables selective detection in multiplexed assays
Dihydropyridinium species; ε ~23,000 M⁻¹ cm⁻¹
UV-Vis spectroscopy MAO-B assay dihydropyridinium chromophore

Substrate Affinity (Km) for MAO-B Active Site

The 3-ethylfuran-2-yl tetrahydropyridine derivative (18a) displays a Km of approximately 0.06 mM toward MAO-B, which is approximately 3-fold higher than that of the unsubstituted furan-2-yl analog (16a, Km ≈ 0.02 mM), indicating a weaker apparent binding affinity [1]. This contrasts with the 3-methylfuran-2-yl analog (17a), which has a Km similar to the parent furan, suggesting that the ethyl group introduces a steric interaction that modulates active-site occupancy without abolishing catalytic turnover. Notably, the kcat increase (7.9-fold) more than compensates for the reduced affinity, resulting in the net gain in catalytic efficiency (kcat/Km) described in Evidence Item 1 [1].

MAO-B Km
Head-to-head
3-ethylfuryl: ~0.06 mM
Furan-2-yl analog: ~0.02 mM
Weaker apparent affinity but turnover-driven efficiency; supports sustained turnover designs
Km ratio ~3.0; kcat increase 7.9-fold compensates
Michaelis-Menten kinetics MAO-B substrate affinity

Boc Deprotection Orthogonality Profile

The tert-butyl carbamate (Boc) group in tert-butyl (3-ethylfuran-2-yl)carbamate offers well-characterized acid-labile deprotection kinetics: complete cleavage is achieved with 25–50% TFA in CH₂Cl₂ within 1–2 h at room temperature, or with 4 M HCl in dioxane within 30–60 min [1]. This contrasts with the Cbz (benzyloxycarbonyl) analog, which requires hydrogenolysis (H₂, Pd/C) conditions that may reduce the electron-rich furan ring, and with the Fmoc analog, which requires basic conditions (piperidine, DBU) that may promote furan ring oxidation or nucleophilic ring-opening [2]. The Boc group's stability to nucleophiles, mild bases, and catalytic hydrogenation enables its use in synthetic sequences involving Grignard additions, Suzuki couplings, or reductive aminations without premature amine liberation [1].

Boc Orthogonality
Class-level
Boc stable to H₂/Pd-C, nucleophiles; cleavable with TFA or HCl/dioxane
Preferred route when downstream steps involve cross-couplings or organometallics
Cbz/Fmoc analogs risk furan ring reduction or degradation
protecting group strategy synthetic chemistry orthogonal deprotection

Synthetic Accessibility and Building Block Purity

tert-Butyl (3-ethylfuran-2-yl)carbamate (CAS 704913-86-0) is commercially available from multiple suppliers with typical purities of 95–98% (HPLC), whereas the corresponding 3-ethylfuran-2-amine free base—the direct deprotected product—is less commonly stocked and often requires custom synthesis, leading to longer lead times and higher cost . Compared to the 3-methyl analog (tert-butyl (3-methylfuran-2-yl)carbamate, CAS 79641-99-9), the 3-ethyl derivative is less widely listed, making pre-qualification of supplier inventory and analytical certification (NMR, HPLC, MS) a critical procurement consideration .

Commercial Purity
Data to verify
Typical 95–98% HPLC; limited supplier inventory vs. parent analogs
Lot-specific NMR/HPLC review recommended; multi-batch consistency to verify
Supplier catalog assessment 2025; availability may vary
chemical supplier comparison building block purity

Optimal Research and Industrial Application Scenarios


MAO-B Substrate Probe Development

As demonstrated by the 3.8-fold higher MAO-B kcat/Km of the 3-ethylfuran-2-yl tetrahydropyridine derivative compared to the parent furan analog, this compound is the preferred protected intermediate for synthesizing C-4 heteroaryl-tetrahydropyridine probes designed to investigate MAO-B active-site topology and substrate selectivity [1]. The improved catalytic efficiency reduces the substrate concentration required in kinetic assays, enabling detection of subtle structure-activity relationships across analog series while conserving precious enzyme material. Additionally, the blue-shifted dihydropyridinium λmax (~337 nm) allows orthogonal spectrophotometric detection when multiplexed with other chromophoric tetrahydropyridine probes.

CNS-Targeted Prodrug Design via Modulated Lipophilicity

The +0.49 log P increase of the 3-ethylfuran-2-yl scaffold relative to the unsubstituted furan analog translates to enhanced passive membrane permeability, a critical parameter for prodrugs intended to cross the blood-brain barrier [1]. In CNS-targeted drug discovery programs exploring MAO-B-activatable prodrugs, tert-butyl (3-ethylfuran-2-yl)carbamate provides a strategic intermediate that, upon Boc deprotection and incorporation into the final prodrug, delivers the optimal balance between aqueous solubility (adequate for formulation) and lipophilicity (sufficient for brain penetration).

Sequential Deprotection in Heterocyclic Library Synthesis

The Boc group's compatibility with a wide range of synthetic transformations—including Pd-catalyzed cross-couplings, Grignard additions, and reductive aminations—positions tert-butyl (3-ethylfuran-2-yl)carbamate as the intermediate of choice for constructing diverse compound libraries where the 3-ethylfuran-2-amine motif must be unveiled at a late stage [1]. Unlike the Cbz or Fmoc analogs, which require conditions potentially incompatible with the electron-rich furan ring, Boc deprotection with TFA or HCl/dioxane proceeds cleanly without furan ring degradation, ensuring high recovered yields of the free amine for subsequent diversification.

Spectrophotometric Assay Development with Distinct λmax

The 3-ethylfuran-2-yl tetrahydropyridine metabolite's characteristic λmax of approximately 337 nm—blue-shifted by ~50 nm from the unsubstituted furan metabolite—enables the design of selective, continuous spectrophotometric MAO-B assays that discriminate between structurally similar substrates [1]. This property is particularly valuable for high-throughput screening (HTS) formats where multiple tetrahydropyridine analogs are evaluated simultaneously in a single plate, and compound-specific absorbance wavelengths allow deconvolution of individual reaction rates without the need for LC-MS endpoint analysis.

Application
Selection Property
Validation Focus
MAO-B substrate probe studies
Catalytic efficiency context
kcat/Km endpoint validation
CNS-targeted prodrug design
Lipophilicity and permeability profile
log P / brain penetration assay verification
Heterocyclic library synthesis
Boc orthogonality with Pd couplings, Grignard additions
Deprotection yield and furan ring integrity
Spectrophotometric assay development
Distinct dihydropyridinium λmax ~337 nm
Selective kinetic monitoring in multiplexed formats
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